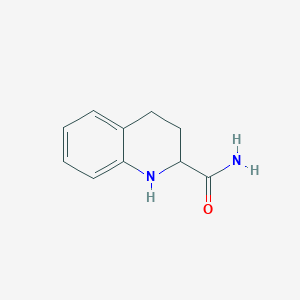

1,2,3,4-Tetrahydroquinoline-2-carboxamide

Description

Properties

IUPAC Name |

1,2,3,4-tetrahydroquinoline-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c11-10(13)9-6-5-7-3-1-2-4-8(7)12-9/h1-4,9,12H,5-6H2,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFBPSKIFXNJCAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2NC1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90623262 | |

| Record name | 1,2,3,4-Tetrahydroquinoline-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90623262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91842-88-5 | |

| Record name | 1,2,3,4-Tetrahydroquinoline-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90623262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydroquinoline-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Properties of 1,2,3,4-Tetrahydroquinoline-2-carboxamide

An In-depth Technical Guide:

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of 1,2,3,4-tetrahydroquinoline-2-carboxamide, a heterocyclic compound of significant interest in medicinal chemistry. It is built upon the well-established "privileged scaffold" of 1,2,3,4-tetrahydroquinoline (THQ), a core structure present in numerous natural products and synthetic pharmaceuticals.[1][2][3][4] This document delves into the fundamental physicochemical properties, plausible synthetic pathways, spectroscopic signature, and known biological activities of the title compound. By synthesizing field-proven insights with established data, this guide aims to serve as an authoritative resource for professionals engaged in drug discovery and development, highlighting the therapeutic potential of this specific THQ derivative.

The 1,2,3,4-Tetrahydroquinoline Scaffold: A Foundation of Pharmacological Significance

The 1,2,3,4-tetrahydroquinoline (THQ) nucleus is a cornerstone in modern medicinal chemistry, recognized for its prevalence in a wide array of biologically active molecules.[1][4] Its rigid, bicyclic structure provides a three-dimensional framework that can be strategically decorated with functional groups to modulate pharmacological activity. This versatility has led to the development of THQ-based agents with applications as anti-cancer, anti-diabetic, anti-parasitic, anti-inflammatory, and anti-HIV therapeutics.[1][2] 1,2,3,4-Tetrahydroquinoline-2-carboxamide is a specific derivative that combines this privileged core with a carboxamide functional group at the C2 position—a moiety known for its ability to form critical hydrogen bond interactions with biological targets. This guide focuses specifically on this promising molecule.

Caption: General structure of the THQ scaffold and the title compound.

Physicochemical and Structural Properties

The foundational properties of a compound dictate its behavior in both chemical and biological systems. The introduction of the carboxamide group at the C2 position significantly alters the properties of the parent THQ scaffold, increasing polarity and hydrogen bonding potential.

| Property | Value | Source / Method |

| IUPAC Name | 1,2,3,4-tetrahydroquinoline-2-carboxamide | IUPAC Nomenclature |

| CAS Number | 91842-88-5 | [5] |

| Molecular Formula | C₁₀H₁₂N₂O | Calculated |

| Molecular Weight | 176.22 g/mol | Calculated |

| Hydrogen Bond Donors | 2 | Calculated |

| Hydrogen Bond Acceptors | 2 | Calculated |

| Topological Polar Surface Area | 55.12 Ų | Calculated |

| Predicted LogP | 1.1 - 1.5 | Computational Prediction |

These properties suggest that 1,2,3,4-tetrahydroquinoline-2-carboxamide is a moderately polar molecule, likely a solid at room temperature, with potential for good solubility in polar organic solvents and limited aqueous solubility. Its favorable hydrogen bonding characteristics are crucial for its interaction with protein targets.

Synthesis and Spectroscopic Characterization

While specific, detailed syntheses are proprietary or scattered in the literature, a robust and logical pathway can be constructed based on established organic chemistry principles. Characterization relies on a combination of standard spectroscopic techniques.

Proposed Synthetic Strategy

A common and effective method for accessing chiral 2-substituted THQs involves the synthesis of the corresponding quinoline-2-carboxylic acid, followed by asymmetric hydrogenation and subsequent amidation.

Caption: Proposed synthetic workflow for the target compound.

Expert Insight: The choice of an asymmetric hydrogenation step is critical for producing an enantiomerically pure product, which is often a regulatory requirement for pharmaceutical agents. The subsequent amidation is a standard, high-yielding transformation. Using a coupling agent like EDC/HOBt is often preferred in modern synthesis as it proceeds under mild conditions, preserving stereochemical integrity.

Experimental Protocol: Amidation of 1,2,3,4-Tetrahydroquinoline-2-carboxylic Acid

This protocol describes a standard laboratory procedure for the final synthetic step.

-

Activation: Dissolve 1,2,3,4-tetrahydroquinoline-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane). Cool the solution to 0 °C in an ice bath.

-

Coupling Agents: Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.2 eq) and Hydroxybenzotriazole (HOBt, 1.1 eq) to the solution. Stir for 20 minutes to allow for the formation of the active ester intermediate. This pre-activation is a self-validating step, as the reaction's success depends on the formation of this intermediate before the amine is introduced.

-

Ammonia Addition: Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in an organic solvent (e.g., 2M NH₃ in methanol) slowly.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture sequentially with a saturated aqueous solution of NaHCO₃ and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the pure 1,2,3,4-tetrahydroquinoline-2-carboxamide.

Expected Spectroscopic Profile

The structural identity and purity of the synthesized compound would be confirmed using the following spectroscopic methods. The data presented are predictive, based on the known spectra of the THQ core and the influence of the carboxamide substituent.[6][7][8]

| Technique | Expected Characteristics |

| ¹H NMR | ~6.5-7.2 ppm: Multiplets corresponding to the 4 aromatic protons. ~3.0-3.5 ppm: Multiplets for the protons at C2, C3, and C4 of the heterocyclic ring. ~5.5-7.5 ppm: Two broad singlets for the two amide (-CONH₂) protons. ~3.5-4.5 ppm: A broad singlet for the secondary amine (-NH-) proton. |

| ¹³C NMR | ~170-175 ppm: Quaternary carbon signal for the amide carbonyl (C=O). ~115-145 ppm: Signals for the 6 aromatic carbons. ~25-55 ppm: Signals for the 3 aliphatic carbons (C2, C3, C4) in the heterocyclic ring. |

| Mass Spec (EI) | m/z 176: Molecular ion peak [M]⁺. Key Fragments: Loss of CONH₂ (m/z 132), and other fragments characteristic of the THQ ring. |

| IR (Infrared) | ~3400-3200 cm⁻¹: Two distinct N-H stretching bands (amide) and one N-H stretch (amine). ~3100-3000 cm⁻¹: Aromatic C-H stretching. ~2950-2850 cm⁻¹: Aliphatic C-H stretching. ~1680-1650 cm⁻¹: Strong C=O stretching (Amide I band). ~1640-1600 cm⁻¹: N-H bending. |

Biological Activities and Mechanism of Action

1,2,3,4-Tetrahydroquinoline-2-carboxamide has demonstrated a range of potent biological activities in preclinical models, marking it as a compound with significant therapeutic potential.[5]

-

Enzyme Inhibition: It is a potent inhibitor of the enzyme histidine decarboxylase.[5] This enzyme is responsible for the synthesis of histamine, a key mediator in allergic and inflammatory responses.

-

Anti-inflammatory Effects: The compound exhibits significant anti-inflammatory effects, likely linked to its inhibition of serotonin and histamine synthesis.[5]

-

Antineoplastic Activity: It has shown significant cytotoxicity against certain cancer cells and can inhibit the proliferation of other cells in culture.[5]

-

Receptor Binding: The molecule interacts with key receptors involved in disease pathology. It inhibits retinoic acid production by binding to the retinoic acid receptor (RAR) subtype II and also inhibits angiotensin II type I receptors, suggesting potential applications in cardiovascular diseases like congestive heart failure.[5]

Sources

- 1. ajrconline.org [ajrconline.org]

- 2. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. biosynth.com [biosynth.com]

- 6. Quinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]

- 7. 1,2,3,4-Tetrahydroquinoline | C9H11N | CID 69460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1,2,3,4-Tetrahydroquinoline(635-46-1) 1H NMR [m.chemicalbook.com]

A Comprehensive Spectroscopic Guide to 1,2,3,4-Tetrahydroquinoline-2-carboxamide

Foreword

Welcome to this in-depth technical guide on the spectroscopic characterization of 1,2,3,4-tetrahydroquinoline-2-carboxamide. This molecule, built upon the privileged 1,2,3,4-tetrahydroquinoline scaffold, is of significant interest to researchers in medicinal chemistry and drug development.[1] The tetrahydroquinoline core is a recurring motif in numerous biologically active compounds, and the addition of a carboxamide functional group at the 2-position introduces a versatile handle for further chemical modification and interaction with biological targets.[2]

This guide is designed for professionals who require a deep, practical understanding of how to confirm the identity and purity of this compound. We will move beyond theoretical data, offering field-proven insights into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data as they pertain to this specific molecular architecture. Our focus is on the "why"—the causal relationships between molecular structure and spectroscopic output—to empower you with the expertise needed for confident structural elucidation.

Molecular Architecture and Spectroscopic Implications

To interpret the spectroscopic data of 1,2,3,4-tetrahydroquinoline-2-carboxamide, we must first dissect its structure. The molecule consists of a bicyclic system where a saturated piperidine ring is fused to a benzene ring. The critical functional groups that will dictate the spectroscopic signatures are:

-

Aromatic Ring: A 1,2-disubstituted benzene ring.

-

Secondary Amine: The nitrogen at position 1 (N-1) is part of the heterocyclic ring and bears a single proton.

-

Chiral Center: The carbon at position 2 (C-2) is a stereocenter, bonded to a hydrogen and the carboxamide group.

-

Primary Amide: A -CONH₂ group at C-2.

-

Saturated Heterocycle: The aliphatic protons at C-2, C-3, and C-4.

The interplay of these features—aromaticity, aliphatic flexibility, and hydrogen-bonding capabilities—gives rise to a unique and identifiable spectroscopic fingerprint.

Caption: Numbered structure of 1,2,3,4-tetrahydroquinoline-2-carboxamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy provides the most detailed structural information, revealing the carbon-hydrogen framework and the connectivity of the molecule. For a compound of this nature, conducting ¹H, ¹³C, and 2D correlation experiments (like COSY and HSQC) is standard practice for unambiguous assignment.

Experimental Protocol: NMR Sample Preparation

-

Solvent Selection: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it effectively solubilizes the compound and keeps the amide and amine N-H protons from exchanging too rapidly, allowing for their clear observation. Deuterated chloroform (CDCl₃) is an alternative, though N-H peaks may be broader.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Acquire spectra on a 400 MHz or higher field spectrometer. Ensure a sufficient number of scans are acquired to achieve a good signal-to-noise ratio, particularly for the ¹³C spectrum.

¹H NMR Spectral Analysis

The proton NMR spectrum is the most informative starting point. The distinct electronic environments give rise to well-separated signals.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Key Couplings (J, Hz) |

| H-5, H-6, H-7, H-8 | 6.5 - 7.2 | m | Aromatic J-couplings (ortho, meta) |

| Amide (-CONH₂) | 7.0 - 8.0 (2H) | br s | Exchangeable with D₂O |

| N-H (amine) | 4.0 - 5.5 (1H) | br s | Exchangeable with D₂O |

| H-2 | 3.8 - 4.2 | dd | J(H2, H3a), J(H2, H3b) |

| H-4 | 2.7 - 3.1 (2H) | m | J(H4, H3) |

| H-3 | 1.9 - 2.4 (2H) | m | Geminal and vicinal couplings |

-

Expertise in Action: The two protons of the primary amide (-CONH₂) are diastereotopic due to hindered rotation around the C-N bond and the adjacent chiral center, and they may appear as two separate broad singlets. Similarly, the methylene protons at C-3 and C-4 are diastereotopic, leading to more complex multiplets than simple triplets. A COSY experiment is invaluable for confirming the coupling between H-2, H-3, and H-4, definitively establishing the saturated ring's spin system.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum confirms the carbon count and provides insight into the electronic nature of each carbon atom.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| C=O (Amide) | 172 - 176 | Weak signal, downfield |

| C-4a, C-8a | 120 - 148 | Aromatic quaternary carbons |

| C-5, C-6, C-7, C-8 | 115 - 130 | Aromatic CH carbons |

| C-2 | 52 - 58 | Aliphatic methine (CH) |

| C-4 | 40 - 45 | Aliphatic methylene (CH₂) |

| C-3 | 25 - 30 | Aliphatic methylene (CH₂) |

-

Trustworthiness through Validation: A DEPT (Distortionless Enhancement by Polarization Transfer) experiment should be performed to differentiate between CH, CH₂, and CH₃ (none in this case) carbons, thereby validating the assignments made from the broadband-decoupled spectrum. An HSQC experiment will then directly correlate each proton with its attached carbon, cementing the assignments for C-2, C-3, C-4, and the aromatic carbons.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective technique for verifying the presence of key functional groups. The spectrum is a direct readout of the molecular vibrations.

Experimental Protocol: ATR-IR

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-600 cm⁻¹.

-

Background Correction: A background spectrum of the clean, empty ATR crystal must be taken prior to the sample measurement.

Interpretation of Key IR Absorptions

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity/Shape |

| N-H Stretch (Amide, Asymmetric & Symmetric) | 3400 - 3180 | Two bands, Medium-Strong |

| N-H Stretch (Secondary Amine) | 3350 - 3310 | One band, Medium, Sharp |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |

| C=O Stretch (Amide I Band) | 1680 - 1640 | Strong, Sharp |

| N-H Bend (Amide II Band) | 1640 - 1590 | Strong |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium-Strong |

| C-N Stretch (Aromatic Amine) | 1340 - 1250 | Strong |

-

Causality and Insight: The presence of two distinct N-H stretching bands in the 3400-3180 cm⁻¹ region is a hallmark of the primary amide.[3][4] This, combined with the single, sharper N-H stretch of the secondary amine, provides immediate confirmation of both nitrogen environments. The strong carbonyl absorption (Amide I) is one of the most prominent peaks in the spectrum and confirms the amide functionality.[5]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through analysis of its fragmentation patterns under energetic conditions.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a trace amount of formic acid to promote protonation.

-

Infusion: Infuse the solution directly into an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole Time-of-Flight, Q-TOF).

-

Data Acquisition: Acquire data in positive ion mode. The full scan will show the protonated molecular ion. For fragmentation data, perform a tandem MS (MS/MS) experiment by isolating the molecular ion and subjecting it to Collision-Induced Dissociation (CID).

Interpretation of Mass Spectrum

-

Molecular Ion: The molecular formula is C₁₀H₁₂N₂O, with a molecular weight of 176.09 g/mol . In positive mode ESI, the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 177.1 .

-

Key Fragmentation Pathways: The fragmentation is governed by the stability of the resulting ions. The tetrahydroquinoline ring system has characteristic fragmentation patterns.[6]

Caption: Key fragmentation pathways for protonated 1,2,3,4-tetrahydroquinoline-2-carboxamide.

-

m/z 160 ([M+H - NH₃]⁺): A common loss from primary amides is ammonia (17 Da). This fragmentation is highly diagnostic.

-

m/z 133 ([M+H - CONH₂]⁺): Cleavage of the C2-carbonyl bond results in the loss of the entire carboxamide radical (44 Da), leaving the stable protonated 1,2,3,4-tetrahydroquinoline core. This is often a prominent peak.

-

Further Fragmentation: The ion at m/z 133 can undergo further fragmentation characteristic of the tetrahydroquinoline ring itself, such as the loss of ethylene (28 Da) via a retro-Diels-Alder (RDA) type mechanism, though this may be less favored compared to fragmentation in the unsubstituted parent ring.[6]

Synthesis and Purity Considerations

A common and reliable method for synthesizing the target compound is through the catalytic hydrogenation of quinoline-2-carboxamide.

Reference Synthetic Protocol

-

Reaction Setup: Dissolve quinoline-2-carboxamide in a suitable solvent like ethanol or methanol in a flask suitable for hydrogenation.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C) to the solution.

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.[7]

-

Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material by column chromatography or recrystallization to obtain pure 1,2,3,4-tetrahydroquinoline-2-carboxamide.

Self-Validating System: The spectroscopic methods described above serve as a self-validating system for this protocol. The disappearance of the quinoline aromatic signals in the NMR and the appearance of the aliphatic signals confirm successful reduction. MS will show the mass change from the starting material to the product. IR will show the appearance of aliphatic C-H stretches. Any residual starting material will be readily identifiable by its distinct spectroscopic signature.

Conclusion

The structural elucidation of 1,2,3,4-tetrahydroquinoline-2-carboxamide is a straightforward process when a multi-technique spectroscopic approach is employed. ¹H and ¹³C NMR define the precise carbon-hydrogen framework, IR spectroscopy provides rapid confirmation of the essential amide and amine functional groups, and mass spectrometry verifies the molecular weight and reveals predictable fragmentation patterns. By understanding the causal links between the molecular structure and the resulting data, researchers can confidently identify this valuable chemical scaffold and proceed with their research and development objectives.

References

-

Wang, X., et al. (2009). Progress in the synthesis of 1,2,3,4-tetrahydroquinoline derivatives. Chinese Journal of Organic Chemistry. Retrieved from [Link]

-

Kim, H. Y., et al. (2014). Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Draper, P. M., & MacLean, D. B. (1968). Mass spectra of tetrahydroquinolines. Canadian Journal of Chemistry. Retrieved from [Link]

-

University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

-

St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. biosynth.com [biosynth.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Screening of 1,2,3,4-Tetrahydroquinoline-2-carboxamide Derivatives: A Strategic Approach to Hit Identification

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural products and pharmacologically active agents.[1][2][3][4][5] Its unique three-dimensional structure allows for facile derivatization, enabling the exploration of vast chemical spaces to identify novel therapeutic candidates for a wide range of diseases, including cancer, inflammation, and neurodegenerative disorders.[2][6][7][8] Specifically, derivatives featuring a 2-carboxamide moiety have shown significant potential, acting as potent inhibitors of various biological targets.[2][9]

This guide, intended for drug discovery professionals, outlines a robust, multi-stage preliminary screening funnel designed to efficiently identify and validate hit compounds from a library of novel 1,2,3,4-tetrahydroquinoline-2-carboxamide derivatives. The workflow integrates computational and experimental methodologies to maximize efficiency, reduce costs, and provide a clear, data-driven path from a chemical library to validated hits worthy of lead optimization.

Part 1: Foundational Steps - Library Generation and In Silico Triage

The quality of any screening campaign is fundamentally dependent on the chemical diversity and integrity of the compound library. Before embarking on biological assays, a foundational stage of library synthesis and computational filtering is essential to eliminate compounds with predicted poor pharmacokinetic profiles or safety liabilities.

Synthesis of the Derivative Library

The generation of a diverse library of 1,2,3,4-tetrahydroquinoline-2-carboxamide derivatives is the crucial first step. Various synthetic strategies can be employed, with domino reactions, such as the Povarov reaction (an imino Diels-Alder reaction), being particularly efficient for creating the core THQ scaffold in a single pot from anilines, aldehydes, and alkenes.[10] Subsequent modification of the core structure, particularly at the N1 position of the quinoline ring and on the carboxamide group, allows for the creation of a focused library. For instance, acylation and aroylation at the 1-position have been shown to significantly influence biological activity.[2]

The rationale behind derivatization is to systematically probe the structure-activity relationship (SAR). By introducing a variety of substituents with different electronic and steric properties (e.g., electron-donating groups like -OCH₃, electron-withdrawing groups like -CF₃, and bulky hydrophobic groups), we can map the chemical features required for potent biological activity.[2][8]

Stage 1: In Silico Screening and ADMET Prediction

In silico screening serves as a critical first-pass filter to prioritize compounds for synthesis and biological testing, thereby saving significant resources.[11][12] This stage focuses on predicting the drug-likeness and potential liabilities of the designed derivatives.

Causality Behind the Choice: The high attrition rate of drug candidates in late-stage clinical trials is often due to poor ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[13] By predicting these properties computationally at the very beginning, we can deprioritize or eliminate molecules that are likely to fail later, focusing resources on candidates with a higher probability of success.[14][15]

Workflow:

-

Structure Preparation: Generate 3D conformations of all designed derivatives.

-

Property Calculation: Use established computational models and software (e.g., ADMET-AI, admetSAR) to predict key physicochemical and pharmacokinetic properties.[16][17]

-

Filtering: Establish threshold criteria to filter out undesirable compounds. Key properties to assess include:

-

Absorption: Predicted Caco-2 permeability and human intestinal absorption (HIA).

-

Metabolism: Susceptibility to cytochrome P450 (CYP) enzyme inhibition (e.g., CYP2D6, CYP3A4), which can lead to drug-drug interactions.

-

Toxicity: Predictions for mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.[13]

-

Data Presentation: The results of the in silico analysis should be compiled into a clear, comparative table.

| Compound ID | Mol. Weight | LogP | Predicted HIA (%) | Predicted hERG Inhibition | Ames Mutagenicity | Decision |

| THQ-C-001 | 320.4 | 2.8 | 95.2 | Low Risk | Negative | Proceed |

| THQ-C-002 | 410.5 | 4.5 | 88.1 | High Risk | Negative | Eliminate |

| THQ-C-003 | 295.3 | 1.5 | 98.6 | Low Risk | Positive | Eliminate |

| THQ-C-004 | 354.4 | 3.1 | 92.5 | Low Risk | Negative | Proceed |

Table 1: Example of an in silico ADMET prediction summary for prioritizing derivatives.

Part 2: The Experimental Screening Funnel

Compounds that pass the in silico filter proceed to a tiered experimental screening process designed to first identify activity and then confirm and quantify it. The following workflow is designed around an anticancer drug discovery program, a common application for this scaffold.[6][18][19]

Caption: A multi-stage experimental screening funnel for hit identification.

Stage 2: Primary In Vitro Screening - Cytotoxicity Assay

The goal of the primary screen is to broadly and rapidly assess the biological activity of the prioritized compounds. For an anticancer program, a cytotoxicity assay against a panel of human cancer cell lines is the standard approach.

Causality Behind the Choice: A cytotoxicity assay provides a direct measure of a compound's ability to kill or inhibit the proliferation of cancer cells.[6] Using a single, relatively high concentration (e.g., 10 µM) allows for high-throughput screening to quickly identify compounds with any significant level of activity. The Lactate Dehydrogenase (LDH) assay is an excellent choice as it directly measures cell membrane integrity by quantifying the release of LDH from damaged cells into the culture medium.[20][21] This provides a clear endpoint for cytotoxicity, distinct from assays that measure metabolic activity (like MTT), which can sometimes yield false positives.[20]

Caption: Principle of the Lactate Dehydrogenase (LDH) cytotoxicity assay.

Experimental Protocol: LDH Cytotoxicity Assay

This protocol is a self-validating system through the inclusion of specific controls.

-

Cell Culture:

-

Seed human cancer cells (e.g., MDA-MB-231, HCT 116) in a 96-well clear-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a 10 mM stock solution of each derivative in DMSO. Create a working solution that, when added to the wells, results in a final concentration of 10 µM and a final DMSO concentration of ≤0.1%.

-

Controls are critical for data integrity:

-

Vehicle Control: Treat cells with 0.1% DMSO in medium (represents 0% cytotoxicity).

-

Maximum LDH Release Control: Add lysis buffer (provided in commercial kits) to a set of untreated wells 45 minutes before the final reading (represents 100% cytotoxicity).

-

Positive Control: Treat cells with a known cytotoxic agent (e.g., 1 µM Doxorubicin).

-

-

Add the compound dilutions and controls to the appropriate wells. Incubate for 48-72 hours.

-

-

LDH Measurement:

-

Carefully transfer 50 µL of the cell-free supernatant from each well to a new flat-bottom 96-well plate.

-

Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., a mixture of catalyst and dye solution).[21]

-

Add 50 µL of the reaction mixture to each well containing the supernatant.

-

Incubate at room temperature for 30 minutes, protected from light.

-

Add 50 µL of stop solution.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (from medium-only wells) from all readings.

-

Calculate the percentage of cytotoxicity using the following formula:

-

% Cytotoxicity = 100 x (Compound Reading - Vehicle Control) / (Max Release Control - Vehicle Control)

-

-

A compound is typically considered a "preliminary hit" if it demonstrates >50% cytotoxicity in this primary assay.

-

Stage 3: Hit Confirmation and Dose-Response Analysis

Preliminary hits from the single-dose screen must be confirmed to rule out artifacts and to quantify their potency.

Causality Behind the Choice: A single-point assay can be misleading. A dose-response analysis confirms that the observed cytotoxicity is dependent on the compound's concentration, which is a hallmark of a true biological effect. This analysis yields the half-maximal inhibitory concentration (IC₅₀), a key metric of potency that allows for the ranking of confirmed hits and informs SAR.

Protocol:

-

Using the same LDH assay protocol described above, test the preliminary hit compounds across a range of concentrations (e.g., an 8-point, 3-fold serial dilution starting from 50 µM).

-

Plot the % cytotoxicity against the logarithm of the compound concentration.

-

Fit the data to a non-linear regression model (sigmoidal dose-response curve) to determine the IC₅₀ value for each compound on each cell line.

Data Presentation: The IC₅₀ values should be tabulated for clear comparison.

| Compound ID | Cell Line: MDA-MB-231 IC₅₀ (µM) | Cell Line: HCT 116 IC₅₀ (µM) | Cell Line: A549 IC₅₀ (µM) |

| THQ-C-001 | 5.2 ± 0.6 | 8.1 ± 1.1 | 12.5 ± 2.3 |

| THQ-C-004 | 15.8 ± 2.1 | 25.3 ± 3.5 | > 50 |

| THQ-C-009 | 0.9 ± 0.1 | 1.4 ± 0.2 | 2.1 ± 0.4 |

Table 2: Example of IC₅₀ values for confirmed hits across a panel of cancer cell lines.

Part 3: Interpreting Results and Future Directions

The culmination of this screening funnel is a set of validated hits with associated potency data. This data is the foundation for the next phase of drug discovery.

Structure-Activity Relationship (SAR) Analysis: By comparing the chemical structures of the most potent hits (e.g., THQ-C-009) with less active (THQ-C-004) or inactive derivatives, initial SAR trends can be established.[2][8] For example, analysis might reveal that a specific substituent on the N1-aroyl ring is critical for potent cytotoxic activity. These insights are invaluable for guiding the design of the next generation of more potent and selective analogs in the lead optimization phase.

Next Steps: Validated hits from this preliminary screen are not yet drug candidates. They are starting points for further investigation, which includes:

-

Mechanism of Action (MoA) Studies: Investigating how the compounds exert their cytotoxic effects. Based on existing literature, THQ derivatives are known inhibitors of pathways like NF-κB.[2][6] Assays to measure the inhibition of such pathways would be a logical next step.

-

Selectivity Profiling: Assessing cytotoxicity against non-cancerous cell lines to determine the therapeutic index.

-

In Vivo Efficacy Studies: Testing the most promising compounds in animal models of cancer.

By following this structured, logical, and self-validating screening protocol, research teams can efficiently navigate the early stages of drug discovery, ensuring that resources are focused on compounds with the highest potential to become novel therapeutics.

References

-

Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. (Source: ACS Medicinal Chemistry Letters) [Link]

-

A novel and efficient synthesis of 1, 2, 3,4-tetrahydropyrimidine carboxamide derivatives by Biginelli reaction and their in - Semantic Scholar. (Source: Semantic Scholar) [Link]

-

The Crucial Role of 1,2,3,4-Tetrahydroquinoline in Modern Drug Discovery. (Source: NINGBO INNO PHARMCHEM CO.,LTD.) [Link]

- CN101550103B - 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof.

-

Biological Activities of Tetrahydroisoquinolines Derivatives. (Source: Journal of Organic and Pharmaceutical Chemistry) [Link]

-

Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. (Source: National Institutes of Health) [Link]

-

Synthesis and SAR of 1,2,3,4-Tetrahydroisoquinoline-Based CXCR4 Antagonists. (Source: National Institutes of Health) [Link]

-

1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. (Source: PubMed) [Link]

-

Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. (Source: International Journal of Scientific & Technology Research) [Link]

-

Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Treatment of Lung Cancer. (Source: Future Medicinal Chemistry) [Link]

-

N-Phenyl-1,2,3,4-tetrahydroisoquinoline: An Alternative Scaffold for the Design of 17β-Hydroxysteroid Dehydrogenase 1 Inhibitors. (Source: PubMed) [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (Source: Royal Society of Chemistry) [Link]

-

Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. (Source: ResearchGate) [Link]

-

Biological Activities of Tetrahydroisoquinolines Derivatives. (Source: Journal of Organic and Pharmaceutical Chemistry) [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (Source: RSC Publishing) [Link]

-

In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. (Source: PubMed) [Link]

-

A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (Source: National Institutes of Health) [Link]

-

Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (Source: PubMed Central) [Link]

-

In Silico Screening of Small Molecule Inhibitors for Amyloid-β Aggregation. (Source: ACS Publications) [Link]

-

LDH Cytotoxicity Assay Kit. (Source: Nacalai Tesque, Inc.) [Link]

-

Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. (Source: MDPI) [Link]

-

In Silico Screening of Small Molecule Inhibitors for Amyloid-β Aggregation. (Source: PubMed) [Link]

-

ADMET prediction. (Source: Fiveable) [Link]

-

ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. (Source: Royal Society of Chemistry) [Link]

-

Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. (Source: MDPI) [Link]

-

Design, synthesis, and biological evaluation of novel quinoline derivatives as small molecule mutant EGFR inhibitors targeting resistance in NSCLC: In vitro screening and ADME predictions. (Source: PubMed) [Link]

-

In silico discovery of small-molecule Ras inhibitors that display antitumor activity by blocking the Ras–effector interaction. (Source: PNAS) [Link]

-

Progress in the synthesis of 1,2,3,4-tetrahydroquinoline derivatives. (Source: ResearchGate) [Link]

-

ADMET Prediction. (Source: Rowan Scientific) [Link]

-

Using ADMET to Move Forward from Drug Discovery to Development. (Source: Bitesize Bio) [Link]

-

In Silico Screening and Testing of FDA-Approved Small Molecules to Block SARS-CoV-2 Entry to the Host Cell by Inhibiting Spike Protein Cleavage. (Source: PubMed Central) [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (Source: IIP Series) [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (Source: Royal Society of Chemistry) [Link]

-

LDH Cytotoxicity Assay Kit. (Source: Tiaris Biosciences) [Link]

-

ADMET-AI. (Source: ADMET-AI) [Link]

-

Design Two Novel Tetrahydroquinoline Derivatives against Anticancer Target LSD1 with 3D-QSAR Model and Molecular Simulation. (Source: ResearchGate) [Link]

-

The Cytotoxicity Assessment of Novel Formulation Developed to Reduce Dentin Hypersensitivity Utilizing Dehydrogenase Assay. (Source: MDPI) [Link]

-

Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. (Source: Arabian Journal of Chemistry) [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 8. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 9. biosynth.com [biosynth.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. In Silico Screening and Testing of FDA-Approved Small Molecules to Block SARS-CoV-2 Entry to the Host Cell by Inhibiting Spike Protein Cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ADMET Prediction | Rowan [rowansci.com]

- 14. fiveable.me [fiveable.me]

- 15. bitesizebio.com [bitesizebio.com]

- 16. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ADMET-AI [admet.ai.greenstonebio.com]

- 18. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 21. tiarisbiosciences.com [tiarisbiosciences.com]

Methodological & Application

Application Notes and Protocols for the HPLC and LC-MS Analysis of 1,2,3,4-Tetrahydroquinoline-2-carboxamide

Introduction: The Significance of 1,2,3,4-Tetrahydroquinoline-2-carboxamide in Drug Discovery

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have shown a wide range of activities, including anticancer and neuroprotective effects.[1][2] 1,2,3,4-Tetrahydroquinoline-2-carboxamide, a specific derivative, has been identified as a potent inhibitor of histidine decarboxylase, an enzyme implicated in various physiological and pathological processes.[3] The compound has also demonstrated significant anti-inflammatory effects and cytotoxicity against certain cancer cell lines, underscoring its potential in drug development.[3]

The precise and reliable quantification of 1,2,3,4-Tetrahydroquinoline-2-carboxamide in various matrices is paramount for pharmacokinetic studies, formulation development, and quality control. This document provides a comprehensive guide to the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS), designed for researchers, scientists, and drug development professionals. The methodologies presented herein are grounded in established analytical principles and validated against international guidelines to ensure scientific integrity.

Physicochemical Properties and Their Influence on Analytical Method Development

A thorough understanding of the physicochemical properties of 1,2,3,4-Tetrahydroquinoline-2-carboxamide is fundamental to developing a robust analytical method. While experimental data for this specific molecule is scarce, we can infer its properties from the parent compound, 1,2,3,4-Tetrahydroquinoline, and the addition of the carboxamide group.

| Property | 1,2,3,4-Tetrahydroquinoline (Parent Compound) | Estimated for 1,2,3,4-Tetrahydroquinoline-2-carboxamide | Rationale for Estimation |

| Molecular Formula | C9H11N | C10H12N2O | Addition of a CONH2 group. |

| Molecular Weight | 133.19 g/mol [4] | 176.22 g/mol | Calculated based on the molecular formula. |

| pKa | 5.09 ± 0.20 (Predicted)[5] | Basic pKa ~4-5; Acidic pKa (amide proton) ~17 | The basicity of the secondary amine in the tetrahydroquinoline ring is expected to be similar to the parent compound. The amide proton is very weakly acidic. |

| LogP | 2.290[5] | ~1.5 - 2.0 | The addition of the polar carboxamide group will decrease the lipophilicity compared to the parent compound. |

| Water Solubility | <1 g/L (20 °C)[5] | Moderately soluble | The presence of the polar carboxamide group and the ability to form hydrogen bonds will increase water solubility compared to the parent compound. Solubility will be pH-dependent. |

| UV Absorbance | ~210 nm, ~254 nm, ~290 nm | The quinoline chromophore is expected to have strong absorbance in the UV region. The exact maxima may shift slightly due to the carboxamide substituent. |

Causality in Method Development: The estimated properties guide our analytical choices. The moderate polarity (LogP ~1.5-2.0) and the presence of a basic nitrogen atom suggest that reversed-phase HPLC will be a suitable technique. The UV absorbance profile indicates that UV detection at 254 nm or 290 nm should provide good sensitivity. The basic nature of the molecule allows for manipulation of the mobile phase pH to control retention and peak shape.

High-Performance Liquid Chromatography (HPLC) with UV Detection

Principle and Rationale

Reversed-phase HPLC is the method of choice for the separation of moderately polar compounds like 1,2,3,4-Tetrahydroquinoline-2-carboxamide.[6][7] The stationary phase is non-polar (e.g., C18), and the mobile phase is a polar mixture, typically of water and an organic solvent like acetonitrile or methanol.[8] The retention of the analyte is primarily governed by hydrophobic interactions between the analyte and the stationary phase. By adjusting the composition and pH of the mobile phase, we can modulate these interactions to achieve optimal separation.

The basic nature of the secondary amine in the tetrahydroquinoline ring (estimated pKa ~4-5) means that at a mobile phase pH below its pKa, the molecule will be protonated and more polar, leading to earlier elution. Conversely, at a pH above the pKa, it will be in its neutral, more hydrophobic form, resulting in stronger retention. A slightly acidic mobile phase is often preferred for basic compounds to ensure good peak shape by minimizing tailing caused by interactions with residual silanols on the silica-based stationary phase.

Experimental Protocol: HPLC-UV Analysis

1. Instrumentation and Materials:

-

HPLC system with a binary or quaternary pump, autosampler, column compartment with temperature control, and a UV-Vis detector.

-

C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

1,2,3,4-Tetrahydroquinoline-2-carboxamide reference standard.

-

Acetonitrile (HPLC grade).

-

Methanol (HPLC grade).

-

Formic acid (analytical grade).

-

Ultrapure water.

2. Chromatographic Conditions:

| Parameter | Condition | Rationale |

| Column | C18 Reversed-Phase (4.6 mm x 150 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase A | 0.1% Formic acid in Water | The acidic modifier improves peak shape for the basic analyte and controls ionization. |

| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase HPLC with good UV transparency.[9] |

| Gradient Elution | 0-2 min: 10% B; 2-15 min: 10-80% B; 15-17 min: 80% B; 17-18 min: 80-10% B; 18-20 min: 10% B | A gradient elution is chosen to ensure elution of the analyte with a good peak shape and to clean the column of any less polar impurities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |

| Detection | UV at 254 nm | The quinoline chromophore is expected to have significant absorbance at this wavelength, providing good sensitivity. |

| Run Time | 20 minutes | Sufficient time for the elution of the analyte and re-equilibration of the column. |

3. Sample Preparation:

-

Standard Solution: Accurately weigh about 10 mg of 1,2,3,4-Tetrahydroquinoline-2-carboxamide reference standard and dissolve it in a 10 mL volumetric flask with methanol to obtain a stock solution of 1 mg/mL. Prepare working standards by serial dilution of the stock solution with the mobile phase.

-

Sample Preparation: The sample preparation will depend on the matrix. For a simple matrix like a drug formulation, dissolution in the mobile phase followed by filtration through a 0.45 µm syringe filter may be sufficient. For more complex matrices like biological fluids, a protein precipitation or solid-phase extraction (SPE) step may be necessary.

4. Method Validation: The analytical method should be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[10][11][12][13][14] The validation parameters should include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Principle and Rationale

LC-MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry. This technique is particularly useful for the analysis of compounds at low concentrations and in complex matrices. For 1,2,3,4-Tetrahydroquinoline-2-carboxamide, electrospray ionization (ESI) is the preferred ionization technique due to the presence of the basic nitrogen atom, which can be readily protonated to form a positive ion ([M+H]+).

The mass spectrometer can be operated in full scan mode to obtain the mass spectrum of the analyte or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and selectivity. In tandem mass spectrometry (MS/MS), a precursor ion (e.g., the [M+H]+ ion) is selected and fragmented to produce characteristic product ions. This process is highly specific and is the gold standard for quantitative analysis in complex matrices.

Experimental Protocol: LC-MS/MS Analysis

1. Instrumentation and Materials:

-

LC-MS/MS system consisting of a UHPLC or HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer with an ESI source.

-

The same column and reagents as for the HPLC-UV method can be used.

2. Chromatographic Conditions: The HPLC conditions can be similar to the UV method, but a faster gradient may be employed with UHPLC systems. The use of formic acid in the mobile phase is compatible with ESI in positive ion mode as it promotes protonation.

3. Mass Spectrometer Parameters:

| Parameter | Condition | Rationale |

| Ionization Mode | Electrospray Ionization (ESI), Positive | The basic nitrogen atom is readily protonated. |

| Precursor Ion (Q1) | m/z 177.2 | Corresponds to the [M+H]+ of 1,2,3,4-Tetrahydroquinoline-2-carboxamide (C10H12N2O). |

| Product Ions (Q3) | To be determined experimentally | Expected fragments may arise from the loss of the carboxamide group (loss of 43 Da) or cleavage of the tetrahydroquinoline ring. |

| Collision Energy | To be optimized | The energy required to induce fragmentation of the precursor ion. |

| Dwell Time | ~100 ms | The time spent acquiring data for each transition. |

4. Fragmentation Pathway: The fragmentation of the protonated molecule ([M+H]+ at m/z 177.2) is expected to involve the cleavage of the amide bond and fragmentation of the tetrahydroquinoline ring.[15][16][17] A plausible fragmentation pathway would involve the loss of the carboxamide group as isocyanic acid (HNCO, 43 Da) or as an aminocarbonyl radical (.CONH2, 44 Da). Further fragmentation of the tetrahydroquinoline ring can also occur.

Caption: LC-MS/MS workflow for the analysis of 1,2,3,4-Tetrahydroquinoline-2-carboxamide.

Chiral Separation

The carbon at the 2-position of 1,2,3,4-Tetrahydroquinoline-2-carboxamide is a chiral center. Therefore, the compound can exist as a pair of enantiomers. As enantiomers often exhibit different pharmacological and toxicological profiles, their separation and individual quantification are crucial in drug development. Chiral HPLC is the most common technique for enantiomeric separation.[18][19][20]

Protocol for Chiral HPLC

1. Column Selection: The choice of a chiral stationary phase (CSP) is critical. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often the first choice for screening due to their broad applicability.

2. Mobile Phase: For polysaccharide-based CSPs, a normal-phase mobile phase (e.g., hexane/ethanol or hexane/isopropanol) is typically used. The addition of a small amount of an acidic or basic modifier can improve peak shape and resolution.

3. Example Chiral HPLC Conditions:

| Parameter | Condition |

| Column | Chiralpak AD-H or Chiralcel OD-H (or similar polysaccharide-based CSP) |

| Mobile Phase | Hexane:Ethanol (80:20, v/v) with 0.1% Diethylamine |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

Workflow Diagram

Caption: Overall workflow for the analysis and validation of 1,2,3,4-Tetrahydroquinoline-2-carboxamide.

Conclusion

This application note provides a comprehensive framework for the development and validation of analytical methods for 1,2,3,4-Tetrahydroquinoline-2-carboxamide using HPLC-UV and LC-MS/MS. The proposed methods are based on sound scientific principles and are designed to be robust and reliable. The successful implementation of these methods will be crucial for advancing the research and development of this promising therapeutic agent. It is essential that any method developed based on these guidelines is fully validated according to the relevant regulatory requirements to ensure the integrity of the data generated.

References

-

PubChem. 1,2,3,4-Tetrahydroquinoline. National Center for Biotechnology Information. [Link]

-

ResearchGate. (PDF) Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. [Link]

-

SIELC Technologies. HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. [Link]

-

PubChem. 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. National Center for Biotechnology Information. [Link]

-

European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

-

National Center for Biotechnology Information. Relative Quantification of Carboxylic Acid Metabolites by Liquid-Chromatography Mass-Spectrometry Using Isotopic Variants of Cholamine. [Link]

-

International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

PubMed. Chiral separation of quinolones by liquid chromatography and capillary electrophoresis. [Link]

-

ResearchGate. Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. [Link]

-

ResearchGate. Regularities of the sorption of 1,2,3,4-tetrahydroquinoline derivatives under conditions of reversed phase HPLC | Request PDF. [Link]

-

ACS Publications. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Journal of Medicinal Chemistry. [Link]

-

Chromatography Forum. Analysis of carboxylic salts by LCMS. [Link]

-

ResearchGate. Chiral separation of quinolones by liquid chromatography and capillary electrophoresis | Request PDF. [Link]

-

Wikipedia. Fragmentation (mass spectrometry). [Link]

-

IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

-

ResearchGate. (PDF) RP-HPLC determination of lipophilicity in series of quinoline derivatives. [Link]

-

Chemguide. mass spectra - fragmentation patterns. [Link]

-

Element Lab Solutions. HPLC Solvent Selection. [Link]

-

European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. [Link]

-

Oxford Academic. Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. [Link]

-

Helda - University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]

-

Phenomenex. Chiral HPLC Separations. [Link]

-

Molnar Institute. Solvent selection in liquid chromatography. [Link]

-

U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

-

National Library of Medicine. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. [Link]

-

PubMed. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. [Link]

-

Journal of Organic and Pharmaceutical Chemistry. Biological Activities of Tetrahydroisoquinolines Derivatives. [Link]

-

National Center for Biotechnology Information. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. [Link]

-

YouTube. Fundamentals of MS (7 of 7) - Fragmentation. [Link]

-

Asian Journal of Chemistry. Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. [Link]

-

ChemBK. 1,2,3,4-tetrahydro-quinolin. [Link]

-

Agilent. SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. [Link]

-

Chiral Technologies. Solubility Issues? Alternative Sample Solvents for Chiral Analysis. [Link]

-

RSC Publishing. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [Link]

-

NIST. Quinoline, 1,2,3,4-tetrahydro-. [Link]

-

New Journal of Chemistry (RSC Publishing). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. [Link]

-

National Center for Biotechnology Information. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. [Link]

Sources

- 1. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 2. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. biosynth.com [biosynth.com]

- 4. 1,2,3,4-Tetrahydroquinoline | C9H11N | CID 69460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Mobile Phase Solvent Pairing for HPLC - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 9. elementlabsolutions.com [elementlabsolutions.com]

- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 11. database.ich.org [database.ich.org]

- 12. intuitionlabs.ai [intuitionlabs.ai]

- 13. ema.europa.eu [ema.europa.eu]

- 14. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. youtube.com [youtube.com]

- 18. Chiral separation of quinolones by liquid chromatography and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. phx.phenomenex.com [phx.phenomenex.com]

Design of Novel Drug Candidates Based on the 1,2,3,4-Tetrahydroquinoline-2-carboxamide Core: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged heterocyclic motif found in a wide array of biologically active compounds and approved pharmaceuticals. Its rigid, three-dimensional structure provides a versatile framework for the development of novel therapeutics targeting a range of diseases. This guide provides a comprehensive overview of the design, synthesis, and biological evaluation of drug candidates based on the 1,2,3,4-tetrahydroquinoline-2-carboxamide core. We present detailed protocols for the synthesis of the core scaffold and its derivatization, as well as for key in vitro and in vivo assays to assess their therapeutic potential, with a focus on anticancer applications. This document is intended to serve as a practical resource for researchers in the field of medicinal chemistry and drug discovery.

Introduction: The 1,2,3,4-Tetrahydroquinoline-2-carboxamide Scaffold as a Promising Pharmacophore

The 1,2,3,4-tetrahydroquinoline (THQ) nucleus is a cornerstone in medicinal chemistry, lending its structural features to a variety of therapeutic agents.[1] Its prevalence in pharmaceuticals highlights its favorable physicochemical properties and its ability to interact with a diverse range of biological targets. Derivatives of the THQ scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective effects.[1]

The introduction of a carboxamide functional group at the 2-position of the THQ ring system offers several advantages for drug design. The carboxamide group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. Furthermore, the substituent on the amide nitrogen can be readily modified, allowing for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2]

This guide will focus on the design of novel drug candidates based on the 1,2,3,4-tetrahydroquinoline-2-carboxamide core, with a particular emphasis on their potential as anticancer agents. We will explore a rational design strategy, detail synthetic protocols, and provide step-by-step instructions for their biological evaluation.

Rational Design of 1,2,3,4-Tetrahydroquinoline-2-carboxamide Derivatives

A successful drug design campaign begins with a thorough understanding of the target and the pharmacophore. In the context of the 1,2,3,4-tetrahydroquinoline-2-carboxamide core, the design process can be guided by a combination of computational modeling and established SAR principles.

Target Selection and Computational Modeling

Several biological targets have been implicated in the anticancer activity of quinoline and tetrahydroquinoline derivatives. These include protein kinases, topoisomerases, and nuclear hormone receptors like the Retinoic acid receptor-related Orphan Receptor γ (RORγ).[3] RORγ has emerged as an attractive therapeutic target in oncology, particularly for prostate cancer.[3]

Molecular docking is a powerful computational tool that can be used to predict the binding mode and affinity of small molecules to a protein target.[4] By docking a virtual library of 1,2,3,4-tetrahydroquinoline-2-carboxamide analogs into the ligand-binding domain of a target like RORγ, researchers can prioritize the synthesis of compounds with the highest predicted binding affinity.

Caption: Computational drug design workflow for 1,2,3,4-tetrahydroquinoline-2-carboxamide derivatives.

Structure-Activity Relationship (SAR) Considerations

While specific SAR data for the 1,2,3,4-tetrahydroquinoline-2-carboxamide core is still emerging, general principles from related scaffolds can guide the design of new analogs. For instance, studies on quinoline carboxamides have shown that the nature and position of substituents on both the quinoline ring and the amide nitrogen can significantly impact anticancer activity.[2]

Key areas for modification and SAR exploration include:

-

Substituents on the Aromatic Ring (Positions 5, 6, 7, and 8): Introduction of electron-donating or electron-withdrawing groups can modulate the electronic properties of the scaffold and influence target binding and pharmacokinetic properties.

-

The Amide Substituent (R group): A wide variety of aromatic, heteroaromatic, and aliphatic amines can be incorporated to probe different regions of the target's binding pocket. The lipophilicity of this substituent can also be tuned to optimize cell permeability and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2]

Synthesis of 1,2,3,4-Tetrahydroquinoline-2-carboxamide Derivatives

The synthesis of a library of 1,2,3,4-tetrahydroquinoline-2-carboxamide derivatives can be accomplished in a straightforward two-stage process: synthesis of the core carboxylic acid followed by amide coupling with a diverse range of amines.

Synthesis of the 1,2,3,4-Tetrahydroquinoline-2-carboxylic Acid Core

A reliable method for the enantioselective synthesis of the 1,2,3,4-tetrahydroquinoline-2-carboxylic acid core involves the biomimetic asymmetric reduction of the corresponding quinoline-2-carboxylate.[5]

Caption: General synthetic workflow for 1,2,3,4-tetrahydroquinoline-2-carboxylic acid.

Protocol 1: Enantioselective Synthesis of (R)-1,2,3,4-Tetrahydroquinoline-2-carboxylic Acid

This protocol is adapted from a biomimetic asymmetric reduction method.[5]

Materials:

-

Quinoline-2-carboxylic acid methyl ester

-

Chiral NAD(P)H model (e.g., CYNAM)

-

Achiral phosphoric acid (e.g., diphenyl phosphate)

-

Solvent (e.g., Toluene)

-

Reducing agent for catalyst regeneration (e.g., Hantzsch ester)

-

Lithium hydroxide (LiOH)

-

Methanol (MeOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Asymmetric Reduction:

-

To a solution of quinoline-2-carboxylic acid methyl ester (1.0 eq) in toluene, add the chiral NAD(P)H model (0.1 eq) and diphenyl phosphate (0.2 eq).

-

Add the Hantzsch ester (1.2 eq) for catalyst regeneration.

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the (R)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid methyl ester.

-

-

Hydrolysis:

-

Dissolve the purified methyl ester in a mixture of MeOH and H₂O.

-

Add LiOH (2.0 eq) and stir the mixture at room temperature for 4-6 hours.

-

Acidify the reaction mixture to pH 2-3 with 1M HCl.

-

Extract the aqueous layer with EtOAc (3x).

-

Combine the organic layers, dry over MgSO₄, and concentrate under reduced pressure to yield the (R)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid.

-

Amide Coupling to Generate the Carboxamide Library

The amide bond formation is a crucial step in generating a diverse library of drug candidates. A variety of coupling reagents can be employed, with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in combination with a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) being a highly efficient and widely used method.[1]

Protocol 2: HATU-Mediated Amide Coupling

Materials:

-

(R)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid

-

A diverse library of primary and secondary amines

-

HATU

-

DIPEA

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of (R)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

Add the desired amine (1.1 eq) to the reaction mixture.

-

Stir at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).

-

Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by preparative HPLC to obtain the desired 1,2,3,4-tetrahydroquinoline-2-carboxamide derivative.

| Coupling Reagent | Base | Solvent | Typical Reaction Time | Notes |

| HATU | DIPEA | DMF | 2-16 h | Highly efficient, even for hindered amines.[1] |

| EDC/HOBt | DIPEA | DMF/DCM | 12-24 h | A cost-effective alternative to HATU. |

| T3P | Pyridine | DCM | 4-12 h | Effective for a broad range of substrates. |

Biological Evaluation of 1,2,3,4-Tetrahydroquinoline-2-carboxamide Derivatives

A tiered approach to biological evaluation is recommended, starting with in vitro assays to assess cytotoxicity and target engagement, followed by in vivo studies for promising candidates.

In Vitro Anticancer Activity

Protocol 3: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[6]

Materials:

-

Cancer cell lines (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer)

-

Complete cell culture medium

-

96-well plates

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO) for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[6]

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

Protocol 4: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[7][8]

Materials:

-

Cancer cell lines

-

Test compounds

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Treat cells with the test compounds at their respective IC₅₀ concentrations for 24 hours.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.[7]

-

Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

In Vitro Target Engagement

Protocol 5: RORγ Luciferase Reporter Assay

This assay measures the ability of the compounds to act as inverse agonists of RORγ.

Materials:

-

HEK293T cells

-

RORγ expression plasmid

-

Luciferase reporter plasmid with RORγ response elements

-

Transfection reagent

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Procedure:

-

Co-transfect HEK293T cells with the RORγ expression plasmid and the luciferase reporter plasmid.

-

After 24 hours, treat the cells with the test compounds.

-

After another 24 hours, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

-

The inverse agonist activity is determined by the compound's ability to decrease the luciferase signal.

In Vivo Anticancer Efficacy

Protocol 6: Human Tumor Xenograft Model

Promising candidates from in vitro studies should be evaluated in a relevant in vivo cancer model, such as a human tumor xenograft model in immunocompromised mice.[1]

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line (e.g., PC-3)

-

Matrigel

-

Test compound formulated for in vivo administration

-

Vehicle control

Procedure:

-

Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer the test compound and vehicle control to the respective groups according to a predetermined dosing schedule.

-

Measure the tumor volume and body weight of the mice regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Caption: Tiered biological evaluation workflow for drug candidates.

Conclusion

The 1,2,3,4-tetrahydroquinoline-2-carboxamide core represents a promising starting point for the design and development of novel drug candidates, particularly in the field of oncology. This guide has provided a comprehensive framework for the rational design, synthesis, and biological evaluation of this class of compounds. By combining computational modeling, strategic synthetic diversification, and a tiered biological screening approach, researchers can efficiently explore the therapeutic potential of this versatile scaffold and identify promising lead candidates for further development.